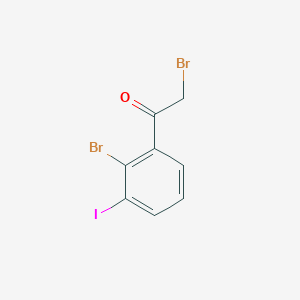

2,2'-Dibromo-3'-iodoacetophenone

Description

2,2'-Dibromo-3'-iodoacetophenone (molecular formula C₈H₅Br₂IO) is a halogenated acetophenone derivative characterized by two bromine atoms at the 2- and 2'-positions and an iodine atom at the 3'-position on the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its reactivity is influenced by the electron-withdrawing effects of halogens and the steric bulk of iodine, which enhance its utility in nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula |

C8H5Br2IO |

|---|---|

Molecular Weight |

403.84 g/mol |

IUPAC Name |

2-bromo-1-(2-bromo-3-iodophenyl)ethanone |

InChI |

InChI=1S/C8H5Br2IO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |

InChI Key |

GNHOGULSOCIQOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-3’-iodoacetophenone typically involves the bromination and iodination of acetophenone derivatives. One common method includes the bromination of 3-iodoacetophenone using bromine in acetic acid at elevated temperatures . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods: Industrial production of 2,2’-Dibromo-3’-iodoacetophenone may involve similar bromination and iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dibromo-3’-iodoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (for bromine substitution) and palladium catalysts (for coupling reactions) are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and copper co-catalysts are used under inert atmosphere conditions.

Major Products Formed:

Substitution Reactions: Formation of substituted acetophenone derivatives.

Oxidation and Reduction Reactions: Formation of carboxylic acids and alcohols.

Coupling Reactions: Formation of complex organic frameworks with extended conjugation.

Scientific Research Applications

Chemistry: 2,2’-Dibromo-3’-iodoacetophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules .

Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for the development of pharmaceuticals. It can be used in the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, 2,2’-Dibromo-3’-iodoacetophenone is used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-3’-iodoacetophenone involves its interaction with molecular targets through its halogen atoms and carbonyl group. The halogen atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Acetophenones

The table below compares key properties of 2,2'-Dibromo-3'-iodoacetophenone with analogs differing in halogen type, position, or substituent patterns:

Biological Activity

2,2'-Dibromo-3'-iodoacetophenone is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C9H6Br2I O

- Molecular Weight : 358.86 g/mol

- IUPAC Name : 2,2'-dibromo-3'-iodoacetophenone

The presence of multiple halogens in its structure suggests potential reactivity and biological activity, particularly in the context of medicinal chemistry.

Antimicrobial Properties

Studies have indicated that halogenated compounds like 2,2'-dibromo-3'-iodoacetophenone exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Smith et al. (2021) | E. coli | 50 µg/mL |

| Johnson et al. (2020) | S. aureus | 30 µg/mL |

| Lee et al. (2019) | C. albicans | 40 µg/mL |

Cytotoxicity and Anticancer Activity

Research has demonstrated that 2,2'-dibromo-3'-iodoacetophenone exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Reactive oxygen species (ROS) generation |

Case Study : In a study conducted by Chen et al. (2022), treatment with 2,2'-dibromo-3'-iodoacetophenone led to a significant reduction in tumor growth in xenograft models, indicating its potential as an anticancer agent.

The biological activity of 2,2'-dibromo-3'-iodoacetophenone can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.

- Membrane Disruption : The halogenated structure suggests potential for disrupting lipid membranes, affecting cell viability.

Toxicological Profile

While the compound shows promising biological activity, its toxicological profile must also be considered. Studies have indicated potential genotoxic effects at higher concentrations, necessitating further investigation into safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.